4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid
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Overview
Description
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid is a complex organic compound with the molecular formula C20H13N5O2. It is known for its unique structure, which includes pyrazine and pyridine rings, making it a valuable ligand in coordination chemistry
Preparation Methods
The synthesis of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dipyrazinylpyridine with benzoic acid derivatives under controlled conditions . The reaction often requires the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.
Mechanism of Action
The mechanism of action of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid primarily involves its role as a ligand. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various catalytic activities, such as hydrogen evolution reactions, by facilitating electron transfer processes . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
Comparison with Similar Compounds
Similar compounds to 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid include:
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar structure but with a benzonitrile group instead of a benzoic acid group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzoate: This ester derivative has different reactivity and applications compared to the acid form. The uniqueness of this compound lies in its ability to form highly stable complexes with a variety of metal ions, making it versatile for multiple applications.
Properties
Molecular Formula |
C20H13N5O2 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H13N5O2/c26-20(27)14-3-1-13(2-4-14)15-9-16(18-11-21-5-7-23-18)25-17(10-15)19-12-22-6-8-24-19/h1-12H,(H,26,27) |
InChI Key |
AEROLZSNRNUZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)C(=O)O |
Origin of Product |
United States |
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